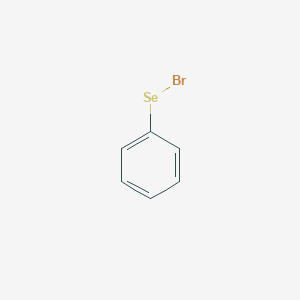

Phenylselenyl bromide

Description

The exact mass of the compound Bromoselenobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl selenohypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEFEIBEOBPPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188387 | |

| Record name | Bromoselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34837-55-3 | |

| Record name | Benzeneselenenyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoselenobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoselenobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoselenobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylselenyl bromide synthesis from diphenyl diselenide and bromine

An In-depth Technical Guide to the Synthesis of Phenylselenyl Bromide from Diphenyl Diselenide and Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from diphenyl diselenide and bromine. This compound is a versatile reagent in organic synthesis, primarily used to introduce the phenylselenyl group into molecules, which is a key step in the formation of α,β-unsaturated carbonyl compounds and in various cyclization reactions.[1][2]

The synthesis is achieved through the oxidative cleavage of the selenium-selenium bond in diphenyl diselenide by molecular bromine.[3] This reaction, known as brominolysis, is typically quantitative and can be performed in situ for immediate use in subsequent synthetic steps.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant, diphenyl diselenide, and the product, this compound.

| Property | Diphenyl Diselenide | This compound |

| CAS Number | 1666-13-3[1] | 34837-55-3[2][7] |

| Molecular Formula | C₁₂H₁₀Se₂[1] | C₆H₅SeBr[2][7] |

| Molecular Weight | 312.15 g/mol [1] | 235.97 g/mol [2][7] |

| Appearance | Yellow crystalline solid[1] | Dark brownish to black crystals[4] |

| Melting Point | 59-61 °C[1] | 58-62 °C[2][4][8] |

| Boiling Point | Not applicable | 107-108 °C at 15 mmHg[2][4] |

| Purity | Commercially available in various purities | ≥97%[7][8] |

| Solubility | Soluble in dichloromethane (B109758), THF, hot hexane[1] | Soluble in toluene, dichloromethane[4][9] |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound from diphenyl diselenide and bromine.

Materials and Reagents:

-

Diphenyl diselenide (Ph₂Se₂)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Petroleum ether or hexane (B92381) for recrystallization

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diphenyl diselenide in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Bromine: Slowly add an equimolar amount of bromine, dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel. The reaction is rapid, and the color of the bromine should disappear almost immediately.[9]

-

Reaction Completion: After the addition is complete, stir the reaction mixture for an additional minute at 0 °C.[9]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from petroleum ether, ethanol-free chloroform, or diethyl ether to yield dark red or orange crystals.[4] Alternatively, it can be purified by vacuum distillation.[4]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Melting Point Determination: Compare the observed melting point with the literature value (58-62 °C).[2][4][8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Reaction Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

- 1. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 2. This compound 98 34837-55-3 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 34837-55-3 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Regiodivergent metal-catalyzed B(4)- and C(1)-selenylation of o-carboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:34837-55-3 | Chemsrc [chemsrc.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Phenylselenyl Bromide: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylselenyl bromide (C₆H₅SeBr) is a highly valuable organoselenium reagent in modern organic synthesis. Its electrophilic nature enables a wide array of chemical transformations, most notably the introduction of the phenylseleno group into organic molecules. This functionality serves as a versatile precursor for subsequent reactions, such as the formation of carbon-carbon double bonds through selenoxide elimination. This document provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, detailed experimental protocols for its synthesis and application, and a discussion of its handling and safety considerations.

Chemical and Physical Properties

This compound is a dark red to purple crystalline solid with a characteristically unpleasant odor. It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place. It is soluble in solvents like toluene, chloroform, and diethyl ether.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₅BrSe | |

| Molecular Weight | 235.97 g/mol | |

| Appearance | Dark red to purple powder or crystals | |

| Melting Point | 58-62 °C (lit.) | |

| Boiling Point | 107-108 °C at 15 mmHg (lit.) | |

| CAS Number | 34837-55-3 | |

| EC Number | 252-238-1 | |

| MDL Number | MFCD00000047 | |

| InChI Key | LCEFEIBEOBPPSJ-UHFFFAOYSA-N | |

| Solubility | Soluble in toluene, chloroform, diethyl ether |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Information for this compound

| Technique | Details | References |

| ¹H NMR | Spectrum available. Solvent: CDCl₃. | |

| FTIR | Spectra available. | |

| Raman | Spectra available. |

Note: Detailed spectra are often obtained on KBr pellets or as Nujol mulls for infrared spectroscopy.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated chemical fume hood. It is fatal if swallowed or inhaled and causes severe skin burns and eye damage. Prolonged or repeated exposure may cause organ damage.

Hazard Statements: H290 (May be corrosive to metals), H301 + H331 (Toxic if swallowed or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Wear appropriate chemical safety goggles or a face shield.

-

Skin: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.

-

-

Handling: Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Handle under an inert gas as the compound is moisture-sensitive.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under a nitrogen blanket. Store locked up.

First Aid:

-

Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.

Reactivity and Synthetic Applications

This compound is a potent electrophilic selenium reagent. The Se-Br bond is polarized, rendering the selenium atom susceptible to nucleophilic attack. Its reactivity is central to numerous synthetic transformations.

Electrophilic Addition to Alkenes and Alkynes

This compound readily reacts with alkenes and alkynes in an electrophilic addition reaction. The reaction proceeds through a cyclic seleniranium (episelenonium) ion intermediate. This intermediate is then opened by a nucleophile, which can be the bromide ion or another nucleophile present in the reaction medium. The addition is typically highly stereoselective, affording trans (or anti) addition products.

This reactivity has been exploited in various contexts, including:

-

Haloselenenylation: The addition of the phenylseleno group and a bromine atom across the double bond.

-

Oxyselenenylation: When the reaction is performed in the presence of water or alcohols, the corresponding β-hydroxy or β-alkoxy selenides are formed.

-

Transfer Reactions: Adducts of PhSeBr with alkenes can act as transfer agents, delivering the "PhSeBr" moiety to other unsaturated compounds like different alkenes or alkynes.

Figure 1: General mechanism for the electrophilic addition of PhSeBr to an alkene.

α-Selenenylation of Carbonyl Compounds and Selenoxide Elimination

One of the most powerful applications of this compound is in the synthesis of α,β-unsaturated carbonyl compounds. This two-step process involves:

-

α-Selenenylation: A ketone, ester, or other carbonyl compound is converted to its enolate (or enol) and then treated with this compound to install a phenylseleno group at the α-position.

-

Oxidation and Elimination: The resulting α-phenylseleno carbonyl compound is oxidized (commonly with hydrogen peroxide or m-CPBA) to the corresponding selenoxide. This intermediate is unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the α,β-unsaturated product and phenylselenenic acid.

This sequence is a mild and general method for introducing unsaturation and is a cornerstone of modern synthetic strategy.

Figure 2: Workflow for the synthesis of α,β-unsaturated ketones via selenoxide elimination.

Other Reactions

This compound is also employed in other transformations:

-

It is used in the synthesis of various heterocyclic compounds.

-

It can participate in palladium-catalyzed selenylation reactions of o-carboranes.

-

It reacts with secondary amines to form N,N-dialkyl benzeneselenenamides.

Experimental Protocols

Preparation of this compound

This compound is typically prepared by the reaction of diphenyl diselenide with elemental bromine. The reaction is quantitative and can often be performed in situ.

Protocol: Synthesis of this compound from Diphenyl Diselenide

-

Dissolve diphenyl diselenide (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution of diphenyl diselenide. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, the reaction mixture is typically stirred for a short period at 0 °C and then allowed to warm to room temperature.

-

The solvent can be removed under reduced pressure to yield this compound as a solid, which can be used without further purification or purified as described below.

Figure 3: Synthesis workflow for this compound.

Purification

Crude this compound can be purified by vacuum distillation or recrystallization.

-

Distillation: Distill under vacuum (e.g., 107-108 °C at 15 mmHg).

-

Recrystallization: Recrystallize from solvents such as petroleum ether, ethanol-free chloroform, or diethyl ether at low temperatures to yield dark red or orange crystals.

General Protocol: Addition to an Alkene (Bromoselenenylation)

Protocol: trans-1-Bromo-2-(phenylseleno)cyclohexane from Cyclohexene (B86901)

-

In a flask protected from light, dissolve cyclohexene (1.0 eq) in a dry solvent like dichloromethane.

-

Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the cyclohexene solution at room temperature.

-

Stir the reaction mixture until the disappearance of the starting materials is confirmed by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the trans-adduct.

General Protocol: α-Selenenylation of a Ketone

Protocol: α-Selenenylation of Cyclohexanone (B45756)

-

To a stirred solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 eq) in dry THF dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

-

Add a solution of this compound (1.1 eq) in dry THF dropwise to the enolate solution at -78 °C.

-

After the addition, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(phenylseleno)cyclohexanone. This product can then be carried forward to the selenoxide elimination step.

Phenylselenyl bromide CAS number and molecular structure

This technical guide provides a comprehensive overview of Phenylselenyl bromide, a vital reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and key applications, including detailed experimental protocols.

Core Properties of this compound

This compound, also known as benzeneselenenyl bromide, is an organoselenium compound widely utilized as a source of the phenylselenyl group (PhSe) in organic reactions. Its reactivity makes it a valuable tool for the introduction of selenium into organic molecules, which is a key step in the synthesis of various complex structures and pharmacologically active compounds.

Molecular Structure:

The molecular structure of this compound consists of a phenyl group attached to a selenium atom, which is in turn bonded to a bromine atom.

-

SMILES: Br[Se]c1ccccc1

-

InChI: 1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H

-

InChI Key: LCEFEIBEOBPPSJ-UHFFFAOYSA-N

Quantitative Data Summary:

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 34837-55-3 | [1][2][3][4] |

| Molecular Formula | C6H5BrSe | [1][2][4] |

| Molecular Weight | 235.97 g/mol | [1][2][4] |

| Appearance | Dark red to purple powder or crystals | [1][5][] |

| Melting Point | 58-62 °C | [2][3][7] |

| Boiling Point | 107-108 °C at 15 mmHg | [2][7] |

| Purity | ≥97.0% | [3][4][] |

| Solubility | Soluble in toluene | [2][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is straightforward and can be achieved through the bromination of diphenyl diselenide. This section provides a detailed experimental protocol for its preparation and a representative reaction protocol illustrating its application in organic synthesis.

2.1. Synthesis of this compound

This compound can be quantitatively prepared in situ by reacting diphenyl diselenide with an equimolar amount of bromine.[2][7][8]

Experimental Protocol: In Situ Preparation

-

Starting Material: Begin with a solution of diphenyl diselenide in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add one molar equivalent of bromine to the solution at room temperature with continuous stirring.

-

Reaction Completion: The reaction is typically rapid, indicated by a color change. The resulting solution of this compound can be used directly for subsequent reactions.

Purification Methods:

For applications requiring isolated, pure this compound, the product can be purified by distillation in a vacuum or recrystallization from petroleum ether, chloroform (B151607) (free of ethanol), or diethyl ether, yielding dark red or orange crystals.[2][7]

2.2. Application in the Synthesis of 2-Phenylselenyl-6-bromo-1,3-hexadienes

This compound is a key reagent in the stereoselective synthesis of various organic compounds. One such application is the reaction with 1-cyclopropylallenes to produce 2-phenylselenyl-6-bromo-1,3-hexadienes.[9]

Experimental Protocol: Synthesis of 2-Phenylselenyl-3-phenyl-6-bromo-1,3-hexadiene [9]

-

Reaction Setup: Dissolve 1-phenyl-1-cyclopropylallene (0.33 mmol) in dichloromethane (1 mL) in a flask and cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Slowly add a solution of this compound (0.3 mmol) in dichloromethane (6 mL) to the cooled solution. The reaction is rapid, as indicated by the immediate disappearance of the this compound color.

-

Reaction Time: Stir the reaction mixture for an additional minute after the addition is complete.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Separate the residue using preparative Thin Layer Chromatography (TLC) with petroleum ether as the eluent to yield the pure product.

Role in Drug Development and Organic Synthesis

Organoselenium compounds, including this compound, are crucial intermediates in the synthesis of complex molecules, some of which exhibit significant biological activity.[10][] While this compound itself is not a therapeutic agent, its utility lies in its ability to facilitate the construction of molecular scaffolds that are central to many drug discovery programs.

Key applications in organic synthesis that are relevant to drug development include:

-

Selenenylation of Ketones: Employed in the synthesis of enones through the selenenylation of α-cyano ketones.[2][7][12][13]

-

Synthesis of Heterocycles: Used in the preparation of complex heterocyclic structures, such as the synthesis of exo-2-methyl-7-phenylselenyl-octahydro-8-oxa-2,7b-diaza-dicyclopenta[a,e]pentalene-1,3-dione.[2][7][12][13]

-

Electrophilic Cyclization: Acts as an electrophile to initiate cyclization reactions, a common strategy for building cyclic systems found in many natural products and pharmaceuticals.

-

Functional Group Interconversion: The phenylselenyl group can be further manipulated, for example, through oxidation and elimination to introduce a double bond, providing a versatile method for the synthesis of unsaturated compounds.

The ability to efficiently and selectively introduce a selenium-containing functional group makes this compound an indispensable tool for medicinal chemists and process development scientists aiming to synthesize novel drug candidates.[][14]

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 34837-55-3 [chemicalbook.com]

- 3. This compound | CAS#:34837-55-3 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. Phenylselenyl BromideCAS #: 34837-55-3 [eforu-chemical.com]

- 7. This compound CAS#: 34837-55-3 [m.chemicalbook.com]

- 8. This compound CAS#: 34837-55-3 [amp.chemicalbook.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Selenium Dibromide Click Chemistry: The Efficient Synthesis of Novel Selenabicyclo[3.3.1]nonene-2 and -nonane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 34837-55-3: Bromuro de benzenoselenenilo | CymitQuimica [cymitquimica.com]

- 13. フェニルセレニルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Phenylselenyl Bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylselenyl bromide (PhSeBr) is a highly reactive and versatile organoselenium reagent widely employed in organic synthesis. Its efficacy is intrinsically linked to its chemical stability. This technical guide provides an in-depth analysis of the stability of this compound, outlining its sensitivity to environmental factors and providing best practices for its storage and handling. Understanding these parameters is critical to ensure reagent integrity, experimental reproducibility, and personnel safety. This document summarizes key stability data, details experimental protocols for stability assessment, and provides visual guides for decomposition pathways and handling procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₅SeBr |

| Molecular Weight | 235.97 g/mol |

| Appearance | Orange to dark brown or dark purple crystalline solid |

| Melting Point | 58-62 °C |

| Boiling Point | 107-108 °C at 15 mmHg |

| Solubility | Soluble in toluene (B28343) with very faint turbidity. |

| Odor | Unpleasant, stench |

| Key Sensitivities | Moisture-sensitive |

| Primary Incompatibilities | Water/moisture, strong oxidizing agents, strong bases. |

Stability Profile

The stability of this compound is influenced by several factors, including moisture, temperature, and light. While quantitative kinetic data on its decomposition is not extensively published, its qualitative stability profile is well-documented in safety and handling literature.

Hydrolytic Stability

This compound is highly sensitive to moisture.[1][2] In the presence of water, it undergoes hydrolysis. The primary products of this reaction are benzeneselenenic acid (PhSeOH) and hydrobromic acid (HBr). Benzeneselenenic acid is an unstable intermediate that can readily undergo self-condensation to form the corresponding selenoseleninate, and ultimately disproportionate to diphenyl diselenide (PhSeSePh) and benzeneseleninic acid (PhSeO₂H). This decomposition pathway compromises the integrity of the reagent and can introduce undesired byproducts into chemical reactions.

Thermal Stability

Under recommended storage conditions, this compound is thermally stable. However, at elevated temperatures, decomposition will occur. Thermal decomposition can lead to the release of toxic and hazardous products, including carbon monoxide, carbon dioxide, hydrogen bromide, and selenium/selenium oxides.[1] While a specific decomposition temperature is not well-defined in the literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for determining the thermal stability of such compounds. In general, organoselenium compounds are less thermally stable than their organosulfur counterparts.

Photochemical Stability

Organoselenium compounds can be sensitive to light. Under UV irradiation, they can undergo photo-cleavage of the carbon-selenium bond.[3] This initial photolysis can be followed by photo-oxidation of the resulting selenium species, ultimately leading to the formation of inorganic selenium compounds, such as selenate (B1209512) (Se(VI)).[3] Therefore, to maintain its integrity, this compound should be protected from light.

Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the quality of this compound and ensuring the safety of laboratory personnel.

Table 2: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation |

| Storage Temperature | Store in a cool, dry place.[1][3] Some suppliers recommend refrigeration at 2-8°C. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon).[1][3][4] |

| Container | Keep in a tightly closed, well-sealed container.[1][2][3] |

| Handling Environment | Handle in a chemical fume hood.[4] Use only in a well-ventilated area.[2] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[2][4] In case of dust formation, use a suitable respirator. |

| Precautions | Avoid contact with skin and eyes.[1] Do not breathe dust.[2] Avoid formation of dust and aerosols.[1] Prevent exposure to moisture and oxidizing agents.[3] |

Visualization of Key Pathways and Procedures

The following diagrams, generated using the DOT language, provide visual representations of the decomposition pathway, recommended storage and handling workflow, and a decision tree for assessing reagent quality.

Caption: Decomposition pathways of this compound.

Caption: Workflow for storing and handling this compound.

Caption: Decision tree for assessing the quality of this compound.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound or its derivatives, the following experimental protocols are recommended.

Protocol for Thermal Stability Analysis using TGA/DSC

Objective: To determine the onset of thermal decomposition and identify thermal events such as melting.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh 1-5 mg of this compound into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Purge the instrument with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Perform a baseline run with an empty crucible to correct for instrument drift.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Analyze the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.

-

DSC Curve: Analyze the heat flow to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Protocol for Monitoring Hydrolytic Decomposition by ¹H NMR Spectroscopy

Objective: To monitor the degradation of this compound in the presence of a controlled amount of water over time.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz).

Methodology:

-

Sample Preparation:

-

In a glovebox, prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or toluene-d₈) of known concentration (e.g., 10 mg/mL).

-

Add a known internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) to the stock solution for quantitative analysis.

-

Transfer a precise volume of the stock solution to an NMR tube.

-

Add a specific molar equivalent of water (e.g., dissolved in a small amount of deuterated solvent) to the NMR tube.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum immediately after the addition of water (t=0).

-

Continue to acquire spectra at regular time intervals (e.g., every 30 minutes) over a period of several hours or days, depending on the rate of decomposition.

-

-

Data Analysis:

-

Integrate the characteristic peaks of this compound and the expected decomposition products (e.g., diphenyl diselenide) relative to the internal standard.

-

Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.

-

Protocol for Assessing Photostability

Objective: To determine the effect of light exposure on the stability of this compound.

Instrumentation: Photoreactor with a specific wavelength lamp (e.g., 300 nm), HPLC or NMR for analysis.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) in a quartz container. Prepare an identical control sample wrapped in aluminum foil to exclude light.

-

Exposure: Place the unwrapped sample in the photoreactor and irradiate for a defined period. Keep the control sample at the same temperature in the dark.

-

Analysis:

-

At various time points, take aliquots from both the irradiated and control samples.

-

Analyze the aliquots by a suitable method (e.g., HPLC with a UV detector or ¹H NMR) to quantify the remaining this compound.

-

-

Data Analysis: Compare the concentration of this compound in the irradiated sample to the control sample over time to determine the extent of photochemical degradation.

Conclusion

This compound is a powerful synthetic tool whose utility is dependent on its proper handling and storage. Its primary sensitivities to moisture, heat, and light necessitate that it be stored in a cool, dry, dark environment under an inert atmosphere. The protocols and guidelines presented in this document are intended to provide researchers with the necessary information to maintain the integrity of this reagent, leading to more reliable and reproducible experimental outcomes, and to ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Safe Handling and Disposal of Phenylselenyl Bromide

For researchers, scientists, and drug development professionals, the utility of organoselenium compounds like Phenylselenyl bromide in organic synthesis is significant. However, its reactivity and toxicity necessitate a thorough understanding of safe handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the essential safety protocols, physical and chemical properties, and detailed procedures for the management of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that poses multiple risks. It is classified as acutely toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] A characteristic and unpleasant stench is also associated with this compound.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| Chemical Formula | C₆H₅BrSe | [4] |

| Molecular Weight | 235.97 g/mol | [4][5] |

| Appearance | Dark red to purple powder or crystals | [3][5] |

| Melting Point | 58-62 °C | [6][7][8] |

| Boiling Point | 107-108 °C at 15-20 mmHg | [6][7][8] |

| Solubility | Insoluble in water, soluble in toluene | [1][2][7] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [1][3] |

| Odor | Unpleasant, stench | [1][2][3][7] |

Toxicity and Exposure Limits

| Parameter | Value | References |

| OSHA PEL (as Se) | 0.2 mg/m³ TWA | [3] |

| NIOSH REL (as Se) | 0.2 mg/m³ TWA | [3] |

| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | [1][2] |

| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled) | [1][2] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | [1] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs - Liver) | [1] |

Experimental Protocols: Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following procedures should be implemented to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[1][3]

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[1][3] Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer of this compound must be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust and vapors.[3]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

General Handling Procedures

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Weighing: Weigh the required amount of this compound in a fume hood, minimizing the creation of dust.

-

Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][3] Do not allow the chemical to enter drains or waterways.[1][2]

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

Experimental Protocols: Disposal

Proper disposal of this compound and its waste is critical to prevent environmental contamination. Untreated this compound should not be disposed of down the drain or in regular trash.[2] The primary method for rendering organoselenium compounds less hazardous is through chemical reduction to elemental selenium, which is more stable and less bioavailable.

Waste Segregation and Storage

-

Designated Waste Container: All waste containing this compound (e.g., residual solids, contaminated labware, and solutions) must be collected in a clearly labeled, leak-proof, and chemically compatible hazardous waste container.

-

Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or bases, to avoid potentially hazardous reactions.[1]

-

Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.

Neutralization and Decontamination Procedure

This protocol describes the chemical neutralization of small quantities of this compound waste. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

-

This compound waste

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃)

-

pH paper or pH meter

-

Stir plate and stir bar

-

Beaker or flask of appropriate size

-

Deionized water

Procedure:

-

Acidification: Carefully dilute the this compound waste with a suitable solvent (e.g., ethanol) in a beaker or flask equipped with a stir bar. Slowly add 1M hydrochloric acid with stirring until the solution is acidic (pH 2-3), as verified with pH paper or a pH meter.

-

Reduction: While stirring the acidified solution, slowly add a 10% aqueous solution of sodium sulfite. An excess of the reducing agent should be used. The reduction of the organoselenium compound to elemental selenium is often indicated by the formation of a reddish-brown precipitate.

-

Stirring and Completion: Continue stirring the mixture at room temperature for at least 2 hours to ensure the reduction is complete.

-

Neutralization of Filtrate: Once the precipitation of elemental selenium appears complete, carefully filter the mixture. The collected solid elemental selenium should be placed in a labeled hazardous waste container for disposal through a licensed waste management company.

-

Filtrate Treatment: Test the pH of the remaining filtrate. Neutralize the filtrate by slowly adding sodium bicarbonate until the pH is between 6 and 8.

-

Final Disposal: The neutralized aqueous waste should be disposed of in accordance with local and institutional regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand rigorous adherence to safety protocols. By implementing the handling procedures, risk assessment workflows, and disposal methods outlined in this guide, researchers can minimize their risk of exposure and ensure the responsible management of this chemical, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and environmental health and safety department for additional requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Addition of Phenylselenyl Bromide to Alkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the electrophilic addition of phenylselenyl bromide (PhSeBr) to alkenes. This reaction is a cornerstone of organoselenium chemistry, enabling the stereospecific introduction of selenium functionalities into organic molecules, which are valuable intermediates in the synthesis of complex natural products and pharmacologically active compounds.

Core Mechanism: The Seleniranium Ion Intermediate

The electrophilic addition of this compound to an alkene is a stepwise process initiated by the interaction of the electron-rich π-system of the carbon-carbon double bond with the electrophilic selenium atom of PhSeBr.[1][2] The selenium atom, being a soft electrophile, readily attacks the alkene, leading to the formation of a key intermediate: a cyclic, three-membered bridged seleniranium ion.[1][3][4] In this process, the bromide ion is displaced.

The formation of the seleniranium ion is a critical step that dictates the stereochemical outcome of the reaction.[3][4] While this step was initially thought to be the rate-determining step, there is evidence to suggest it can be reversible under certain conditions.[3][5]

Stereochemistry and Regiochemistry

A defining characteristic of the electrophilic addition of this compound is its high degree of stereoselectivity. The reaction almost exclusively proceeds via an anti-addition pathway, resulting in the formation of trans-1,2-adducts.[6][7]

This stereospecificity is a direct consequence of the bridged seleniranium ion intermediate. The bulky phenylselenyl group on one face of the former double bond sterically hinders that side, forcing the bromide nucleophile to attack from the opposite face in an SN2-like manner.[4][6]

References

- 1. scispace.com [scispace.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr. Stereoselective Addition of Selenium Dihalides to Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Phenylselenyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenylselenyl bromide (C₆H₅SeBr), a key reagent in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H | CDCl₃ | 7.20-7.40 (m, 3H, Ar-H), 7.65-7.75 (m, 2H, Ar-H) |

| ¹³C | CDCl₃ | 128.1, 129.5, 131.2, 133.8 |

Table 2: ⁷⁷Se NMR Spectroscopic Data

While a specific chemical shift for this compound is not consistently reported in readily available literature, the typical range for selenenyl bromides (R-Se-Br) is between 600 and 800 ppm, relative to dimethyl selenide (B1212193) ((CH₃)₂Se) at 0 ppm. The broad chemical shift range of ⁷⁷Se NMR makes it a highly sensitive probe for the electronic environment of the selenium atom.[1][2][3]

| Nucleus | Solvent | Typical Chemical Shift (δ) ppm | Reference |

| ⁷⁷Se | CDCl₃ | 600 - 800 | (CH₃)₂Se |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorptions for a substituted benzene (B151609) ring.

| Wavenumber (cm⁻¹) | Vibration |

| ~3055 | Aromatic C-H stretch |

| ~1575 | Aromatic C=C stretch |

| ~735 and ~685 | C-H out-of-plane bending for monosubstituted benzene |

| ~460 | C-Se stretch |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a characteristic isotopic pattern due to the presence of both selenium and bromine isotopes. The molecular ion peak is expected around m/z 236, corresponding to the most abundant isotopes (⁸⁰Se and ⁷⁹Br).

| m/z | Fragment | Notes |

| ~236 | [C₆H₅SeBr]⁺ | Molecular ion |

| ~157 | [C₆H₅Se]⁺ | Loss of Bromine |

| ~77 | [C₆H₅]⁺ | Loss of Selenyl bromide |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the bromination of diphenyl diselenide.[4]

Materials:

-

Diphenyl diselenide

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

Procedure:

-

Dissolve diphenyl diselenide in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.

-

Continue stirring for a short period after the addition is complete.

-

Remove the solvent under reduced pressure to yield this compound as a dark red solid.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), longer acquisition time or more scans may be required due to the lower natural abundance of ¹³C.

-

⁷⁷Se NMR: Due to the low natural abundance (7.63%) and lower gyromagnetic ratio of ⁷⁷Se, a larger sample concentration and a greater number of scans are typically required.[1][3] A dedicated probe or a broadband probe is necessary. The reference standard is typically external dimethyl selenide.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation and Analysis:

-

Due to the sensitivity of organoselenium compounds, direct insertion probe (DIP) with electron ionization (EI) is a common method.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or chloroform).

-

Apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.

-

Insert the probe into the mass spectrometer.

Instrumentation:

-

A mass spectrometer capable of electron ionization (EI) is used.

-

The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

References

A Technical Guide to the In Situ Generation of Phenylselenyl Bromide for Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylselenyl bromide (PhSeBr) is a highly effective and versatile electrophilic selenium reagent utilized in a wide array of organic transformations, including the functionalization of alkenes and alkynes, selenocyclization reactions, and the α-selenenylation of carbonyl compounds. However, its lachrymatory nature, moisture sensitivity, and toxicity make its isolation and storage problematic. In situ generation of PhSeBr from stable precursors offers a safer, more convenient, and often more efficient alternative. This guide provides an in-depth overview of the primary methods for the in situ generation of this compound and details its application in key organic reactions, complete with experimental protocols and quantitative data.

Core Concepts and Advantages of In Situ Generation

The primary advantage of generating this compound in situ is the circumvention of handling the hazardous, pre-prepared reagent.[1][2] PhSeBr is a dark red, moisture-sensitive solid with an unpleasant odor and toxic properties.[1][2] Generating it directly within the reaction mixture from stable, less hazardous precursors like diphenyl diselenide enhances laboratory safety and operational simplicity.

Key Advantages:

-

Safety: Avoids isolation and handling of a toxic and lachrymatory reagent.

-

Convenience: Utilizes stable, commercially available precursors like diphenyl diselenide.

-

Efficiency: Can be used in catalytic amounts, minimizing waste and cost.[3][4]

-

Reaction Control: Allows for precise control over the concentration of the active electrophile.

Methods for In Situ Generation of this compound

The most common and straightforward method for generating PhSeBr is the reaction of diphenyl diselenide (Ph₂Se₂) with an equimolar amount of bromine (Br₂).[1][5] More advanced catalytic methods have also been developed that utilize a bromide salt in conjunction with a stoichiometric oxidant.

Stoichiometric Generation from Diphenyl Diselenide and Bromine

This is the classic method, providing a quantitative yield of PhSeBr directly in the reaction solvent.[1] The diphenyl diselenide Se-Se bond is readily cleaved by bromine.

References

Phenylselenyl Bromide: A Technical Guide to its Toxicity and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Phenylselenyl bromide is a chemical with significant potential hazards, and all appropriate safety precautions should be taken when handling it. The toxicological properties of this compound have not been fully investigated.

Executive Summary

This compound (C₆H₅BrSe) is an organoselenium compound utilized in organic synthesis. Despite its utility, it presents considerable toxicological concerns. This guide provides a comprehensive overview of the known and potential hazards associated with exposure to this compound, drawing from available safety data and the broader understanding of organoselenium compound toxicity. Due to a lack of specific quantitative toxicological studies on this compound, this guide also incorporates data on related compounds and details the standardized experimental protocols that would be employed to ascertain its toxicological profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[1][2] Furthermore, it is suspected of causing damage to organs, particularly the liver, through prolonged or repeated exposure.[3][4][5][6][7] The compound is also noted for being very toxic to aquatic life with long-lasting effects.[1][3][4][5][6][7][8] A summary of its hazard classifications is presented in Table 1.

Table 1: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2/3 | Fatal or Toxic if swallowed.[1][2][4][5][8] |

| Acute Toxicity, Inhalation | Category 2/3 | Fatal or Toxic if inhaled.[1][2][3][4][5][8] |

| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[1][2][5][7] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (Liver) through prolonged or repeated exposure.[3][4][5][6][7][8] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life.[1][3][4][5][6][7][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[1][3][4][5][6][7][8] |

| Corrosive to metals | Category 1 | May be corrosive to metals.[8] |

Toxicological Data

Table 2: Summary of Acute Toxicity Data

| Compound | Route of Exposure | Species | Value | Classification |

| This compound | Oral | Data Not Available | Data Not Available | Stated to be "Fatal if swallowed".[1][2] |

| This compound | Inhalation | Data Not Available | Data Not Available | Stated to be "Fatal if inhaled".[1][2] |

| This compound | Dermal | Data Not Available | Data Not Available | Causes severe skin burns.[1][2][5] |

| Diphenyl diselenide | Oral | Mouse | No mortality at 7.8-312 mg/kg[10] | - |

Table 3: Summary of Irritation and Chronic Toxicity Data

| Endpoint | Species | Observation | Classification |

| Skin Irritation (this compound) | Rabbit (presumed) | Irritant to skin and mucous membranes; Causes severe skin burns.[1][2][5] | Corrosive |

| Eye Irritation (this compound) | Rabbit (presumed) | Irritating effect; Causes severe eye damage.[1][2][3][5] | Corrosive |

| Repeated Dose Toxicity (this compound) | Data Not Available | May cause damage to organs (liver) through prolonged or repeated exposure; Danger of cumulative effects.[3][4][5][6][7][8] | Target Organ Toxin |

Table 4: Summary of Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Endpoint | Result |

| Germ cell mutagenicity (this compound) | No data available.[3][5][6][8] |

| Carcinogenicity (this compound) | Not listed by ACGIH, IARC, NTP, or CA Prop 65. No data available.[3][5][6] |

| Reproductive toxicity (this compound) | No data available.[3][5][6][8] |

Proposed Mechanism of Toxicity and Signaling Pathway

The toxicity of organoselenium compounds like this compound is thought to be mediated primarily through their interaction with endogenous thiol-containing molecules, such as glutathione (B108866) (GSH) and cysteine residues in proteins.[10][11][12][13] This interaction can lead to the depletion of cellular antioxidants and the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

Caption: Proposed signaling pathway for this compound toxicity.

Standardized Experimental Protocols

To definitively determine the toxicological profile of this compound, a series of standardized tests would be required. The following are detailed methodologies for key toxicity endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method allows for the classification of a substance into a toxicity class based on the observation of mortality and clinical signs in a stepwise procedure with a minimal number of animals.[14][15][16][17][18]

-

Test Animals: Typically, young adult female rats are used. Animals are acclimatized and housed in appropriate conditions.[18]

-

Procedure:

-

A starting dose (e.g., 5, 50, 300, or 2000 mg/kg body weight) is selected based on available information.

-

A group of three animals is dosed with the test substance via oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[18]

-

The outcome of the first group determines the next step:

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no mortality is observed, the test is repeated with three animals at the next higher dose level.

-

-

At the end of the observation period, all surviving animals are subjected to a gross necropsy.

-

-

Data Analysis: The results allow for the classification of the substance according to the Globally Harmonized System (GHS) for chemical classification.[14]

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4][19][20][21][22]

-

Test Animals: The albino rabbit is the recommended species.[4][19]

-

Procedure:

-

The fur on the dorsal area of the trunk of the animal is clipped.

-

A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4]

-

The exposure period is typically 4 hours.[4]

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.[4][21]

-

-

Data Analysis: Skin reactions are scored based on a standardized scale. The mean scores for erythema and edema are calculated for each animal, and these scores are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This test assesses the potential of a substance to produce irritation or corrosion when applied to the eye.[1][3][7][8][23]

-

Test Animals: Healthy, adult albino rabbits are used.[23]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[1][8]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[3]

-

The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[3][23]

-

-

Data Analysis: The scores for corneal, iris, and conjunctival effects are evaluated to determine the overall irritation classification.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

-

Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period. It helps to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).[5][24][25][26]

-

Test Animals: Typically, rats are used. At least three dose groups and a control group are used, with 5 males and 5 females per group.[5][25]

-

Procedure:

-

The test substance is administered orally (by gavage or in the diet/drinking water) daily for 28 days.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

-

Towards the end of the study, detailed clinical observations, including functional tests (e.g., sensory reactivity, grip strength, motor activity), are performed.[5]

-

At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.

-

All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of target organs and tissues is performed.

-

-

Data Analysis: The data are analyzed to identify any dose-related effects on the various parameters measured. The highest dose level at which no adverse effects are observed is determined as the NOAEL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance, incorporating a tiered testing strategy to minimize animal use.

Caption: General experimental workflow for chemical toxicity assessment.

Conclusion

This compound is a hazardous chemical with significant acute and potential chronic toxicity. While specific quantitative toxicological data are lacking, the available information strongly indicates that it should be handled with extreme caution. The primary mechanism of its toxicity is likely through the disruption of cellular thiol homeostasis and the induction of oxidative stress, common to many organoselenium compounds. Further research employing standardized protocols, such as the OECD guidelines detailed herein, is necessary to fully characterize its toxicological profile and establish safe exposure limits. Professionals in research and drug development should ensure that robust safety measures, including appropriate personal protective equipment and engineering controls, are in place when working with this compound.

References

- 1. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Antinociceptive properties of diphenyl diselenide: evidences for the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scielo.br [scielo.br]

- 13. Organoselenium compounds as mimics of selenoproteins and thiol modifier agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. scribd.com [scribd.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 22. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 23. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Heterocycles Using Phenylselenyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various functionalized heterocycles utilizing phenylselenyl bromide. This reagent serves as a versatile source of electrophilic selenium, enabling efficient intramolecular cyclization of unsaturated substrates. The methodologies outlined herein are crucial for the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Application Note 1: Synthesis of Functionalized Tetrahydrofurans

The intramolecular oxyselenenylation of unsaturated alcohols is a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. This compound activates the double bond towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of a five-membered ring. The resulting phenylselenyl group can be further functionalized, making this a versatile entry point to a variety of substituted tetrahydrofurans.

Experimental Protocol: General Procedure for the Synthesis of 2-(1-(Phenylselenyl)methyl)tetrahydrofurans

To a stirred solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added this compound (1.1 mmol) in one portion. The reaction mixture is stirred at -78 °C for 1 hour, after which the temperature is allowed to warm to room temperature over 2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired functionalized tetrahydrofuran.

Quantitative Data Summary

| Substrate (Unsaturated Alcohol) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 4-penten-1-ol | 2-((phenylselenyl)methyl)tetrahydrofuran | 85 | - | |

| (E)-5-phenyl-4-penten-1-ol | 2-(1-phenyl-1-(phenylselenyl)ethyl)tetrahydrofuran | 78 | 85:15 | |

| (Z)-5-phenyl-4-penten-1-ol | 2-(1-phenyl-1-(phenylselenyl)ethyl)tetrahydrofuran | 75 | 10:90 | |

| 1-(prop-2-en-1-yl)cyclohexan-1-ol | 7-oxa-1-(phenylselenyl)spiro[4.5]decane | 92 | - |

Note: Diastereomeric ratios are dependent on the substrate geometry and reaction conditions and should be determined for each specific case.

Reaction Workflow

Caption: Experimental workflow for the synthesis of functionalized tetrahydrofurans.

Application Note 2: Synthesis of Functionalized Lactones

The intramolecular cyclization of unsaturated carboxylic acids mediated by this compound provides a direct route to functionalized lactones, which are prevalent motifs in natural products and pharmaceuticals. This seleno-lactonization proceeds through an analogous mechanism to the oxyselenenylation of alcohols, with the carboxylic acid acting as the internal nucleophile.

Experimental Protocol: General Procedure for Seleno-lactonization

To a solution of the unsaturated carboxylic acid (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) at 0 °C under an inert atmosphere, is added this compound (1.2 mmol). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed in vacuo, and the residue is dissolved in diethyl ether (20 mL). The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding lactone.

Quantitative Data Summary

| Substrate (Unsaturated Carboxylic Acid) | Product | Yield (%) | Ring Size | Reference |

| 4-pentenoic acid | γ-((phenylselenyl)methyl)butyrolactone | 90 | 5 (γ-lactone) | |

| 5-hexenoic acid | δ-((phenylselenyl)methyl)valerolactone | 82 | 6 (δ-lactone) | |

| (E)-2-methyl-4-pentenoic acid | trans-γ-(1-(phenylselenyl)ethyl)-α-methylbutyrolactone | 75 | 5 (γ-lactone) | |

| 4-vinylbenzoic acid | 3-(phenylselenyl)isochroman-1-one | 88 | 6 (δ-lactone) |

Mechanistic Pathway

Caption: Mechanism of this compound mediated lactonization.

Application Note 3: Synthesis of Nitrogen-Containing Heterocycles

This compound is also a valuable reagent for the synthesis of nitrogen-containing heterocycles through the intramolecular cyclization of unsaturated amines, amides, or carbamates. This approach provides access to a wide range of important heterocyclic scaffolds, including pyrrolidines, piperidines, and more complex fused systems.

Experimental Protocol: General Procedure for Aza-cyclization

An unsaturated N-aryl amine (1.0 mmol) and proton sponge (1.5 mmol) are dissolved in anhydrous acetonitrile (10 mL) at room temperature under an argon atmosphere. This compound (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the cyclized product.

Quantitative Data Summary

| Substrate | Product | Yield (%) | Ring Size | Reference |

| N-allyl-aniline | 1-phenyl-3-(phenylselenyl)pyrrolidine | 78 | 5 | |

| N-(but-3-en-1-yl)aniline | 1-phenyl-3-(phenylselenyl)piperidine | 72 | 6 | |

| N-allyl-tosylamide | 1-tosyl-3-(phenylselenyl)pyrrolidine | 85 | 5 | |

| N-(pent-4-en-1-yl)benzamide | 1-benzoyl-2-((phenylselenyl)methyl)pyrrolidine | 65 | 5 |

Logical Relationship Diagram

Caption: Logical relationships in the synthesis of N-heterocycles.

Application Notes and Protocols: Phenylselenyl Bromide for the Selenenylation of Enolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-selenenylation of carbonyl compounds is a cornerstone transformation in modern organic synthesis, providing a powerful method for the introduction of unsaturation and further functionalization. The resulting α-phenylseleno carbonyl compounds are versatile intermediates, most notably in the synthesis of α,β-unsaturated ketones and aldehydes through selenoxide elimination.[1][2] Phenylselenyl bromide (PhSeBr) is a highly effective electrophilic selenium source for this purpose, reacting cleanly with pre-formed enolates under mild conditions.

This document provides detailed application notes and protocols for the selenenylation of enolates derived from ketones, aldehydes, and esters using this compound.

Reaction Principle and Mechanism

The selenenylation of enolates with this compound is a nucleophilic substitution reaction. The enolate, a potent carbon nucleophile, attacks the electrophilic selenium atom of PhSeBr, displacing the bromide ion. The reaction is typically rapid and conducted at low temperatures to prevent side reactions.

The general mechanism involves two key steps:

-

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the carbonyl compound, forming a lithium enolate.

-

Nucleophilic Attack: The electron-rich α-carbon of the enolate attacks the selenium atom of this compound, forming a new carbon-selenium bond and releasing a bromide anion.

Caption: Reaction mechanism for the selenenylation of a ketone enolate.

Experimental Protocols

The following protocols provide detailed methodologies for the α-selenenylation of various carbonyl compounds.

Protocol 1: General Procedure for the α-Selenenylation of a Ketone (e.g., Cyclohexanone)

This procedure is adapted from established methods of lithium enolate formation and subsequent electrophilic quenching.

Materials:

-

Diisopropylamine (B44863) (1.1 mmol)

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 mmol)

-

Cyclohexanone (B45756) (1.0 mmol)

-

This compound (1.1 mmol)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add diisopropylamine (1.1 mmol) and dry THF (2 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 mmol) dropwise.

-

Warm the solution to 0 °C and stir for 10 minutes to form the lithium diisopropylamide (LDA) solution.

-

Cool the LDA solution back down to -78 °C.

-

Slowly add a solution of cyclohexanone (1.0 mmol) in dry THF (0.5 mL) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

-

Selenenylation:

-

Prepare a solution of this compound (1.1 mmol) in dry THF (1 mL).

-

Add the PhSeBr solution dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-